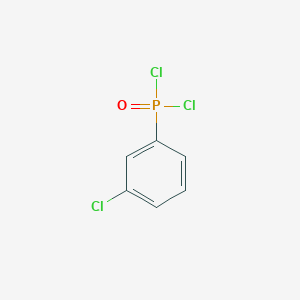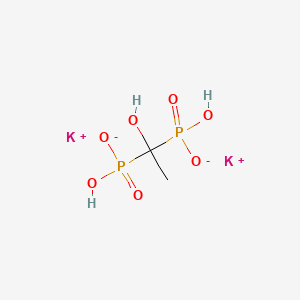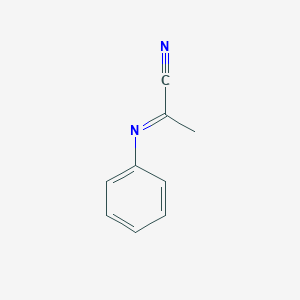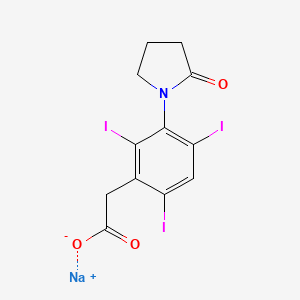
Ethyl dimethyl phosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl dimethyl phosphite is an organophosphorus compound with the chemical formula C4H11O3P. It is a colorless liquid that is used as an intermediate in the synthesis of various organophosphorus compounds. This compound is known for its high reactivity due to the presence of the phosphorus atom, which makes it a valuable reagent in organic synthesis.
Métodos De Preparación
Ethyl dimethyl phosphite can be synthesized through several methods. One common method involves the reaction of phosphorus trichloride with ethanol and methanol under controlled conditions. The reaction typically proceeds as follows:
PCl3+2CH3OH+C2H5OH→(CH3O)2P(O)C2H5+3HCl
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity.
Análisis De Reacciones Químicas
Ethyl dimethyl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ethyl dimethyl phosphate.
Hydrolysis: In the presence of water, it hydrolyzes to produce phosphonic acid and ethanol.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl dimethyl phosphite has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds, which are important in the development of pesticides, flame retardants, and plasticizers.
Biology: It serves as a precursor in the synthesis of biologically active phosphonates, which have applications in enzyme inhibition and as antiviral agents.
Medicine: this compound derivatives are explored for their potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: It is used in the production of flame retardants and plasticizers, which are essential in manufacturing materials with enhanced fire resistance and flexibility.
Mecanismo De Acción
The mechanism of action of ethyl dimethyl phosphite involves its high reactivity due to the presence of the phosphorus atom. This reactivity allows it to participate in various chemical reactions, such as nucleophilic substitution and oxidation. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes.
Comparación Con Compuestos Similares
Ethyl dimethyl phosphite can be compared with other similar organophosphorus compounds, such as dimethyl phosphite and diethyl phosphite. While all these compounds share similar reactivity due to the presence of the phosphorus atom, they differ in their alkyl groups, which can influence their physical properties and reactivity. For example:
Dimethyl phosphite: Has two methyl groups attached to the phosphorus atom, making it slightly more volatile than this compound.
Diethyl phosphite: Contains two ethyl groups, which can result in different solubility and reactivity profiles compared to this compound.
These differences highlight the unique properties of this compound, making it suitable for specific applications where its particular reactivity and physical properties are advantageous.
Propiedades
IUPAC Name |
ethyl dimethyl phosphite |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11O3P/c1-4-7-8(5-2)6-3/h4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKLYDQORUPOIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70496739 |
Source


|
| Record name | Ethyl dimethyl phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70496739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20502-40-3 |
Source


|
| Record name | Ethyl dimethyl phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70496739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[1.1.0]butane-1,3-dicarbonitrile](/img/structure/B14697948.png)




![methyl-[3-methyl-3-(propylcarbamoyloxymethyl)hexyl]carbamic acid](/img/structure/B14697981.png)


![4,5,6,7,8,9-Hexahydro-4,9-ethanocycloocta[c]furan-1,3-dione](/img/structure/B14697992.png)



